molecular formula C21H18N2O3S B2594021 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide CAS No. 433315-00-5

3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B2594021
CAS No.: 433315-00-5
M. Wt: 378.45
InChI Key: RHPYKYOAJYUYLS-UHFFFAOYSA-N
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Description

“3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide” is a chemical compound with the formula C21H18N2O3S. It has a molecular weight of 378.44 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details about the molecular structure are not provided in the available resources.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of cyclic sulfonamides, including derivatives similar to the specified compound, has been achieved through intramolecular Diels-Alder reactions. These novel cyclic sulfonamides, like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, have shown potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
  • The reactivity of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions has been studied, leading to the formation of 2-hydroxybenzothiazole and related products. This reaction, performed under mild conditions, suggests a method for cleaving benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).

Chemical Properties and Molecular Studies

  • Studies have explored the electronic properties, thermodynamic parameters, and spectroscopic data of similar compounds through density functional theory (DFT) and Hartree–Fock (HF) methods, shedding light on their structural and electronic characteristics (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
  • Oxidation studies of isothiazolium 2-imines have led to stable cyclic sulfin- and sulfonamides, introducing a new class of cyclic sultims and sultams. This work presents a new pathway for the synthesis of complex sulfonamide derivatives (Kolberg et al., 2000).

Biological and Phytotoxic Activities

  • Research on the synthesis of novel 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters has demonstrated varying degrees of anti-bacterial activities, particularly against Gram-positive bacteria. These findings suggest potential applications in developing new antibacterial agents (Qiang, 2013).

Advanced Materials and Methodologies

  • An innovative route for the generation of benzosultams via a radical process involving the insertion of sulfur dioxide has been developed. This process enables the synthesis of diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of these compounds in synthetic chemistry (Zhou, Xia, & Wu, 2017).

Safety and Hazards

The safety and hazards associated with “3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-15-10-12-17(13-11-15)23(14-16-6-2-4-8-19(16)24)21-18-7-3-5-9-20(18)27(25,26)22-21/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPYKYOAJYUYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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